molecular formula C9H8BrF3N2O2 B2390766 2,2,2-Trifluoroethyl N-(5-bromo-6-methylpyridin-2-yl)carbamate CAS No. 1541684-29-0

2,2,2-Trifluoroethyl N-(5-bromo-6-methylpyridin-2-yl)carbamate

Cat. No.: B2390766
CAS No.: 1541684-29-0
M. Wt: 313.074
InChI Key: XIRRNVVPCJILIM-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-(5-bromo-6-methylpyridin-2-yl)carbamate is a chemical compound with the molecular formula C9H8BrF3N2O2 and a molecular weight of 313.07 g/mol . This compound is characterized by the presence of a trifluoroethyl group, a bromine atom, and a methyl group attached to a pyridine ring, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl N-(5-bromo-6-methylpyridin-2-yl)carbamate typically involves the reaction of 5-bromo-6-methyl-2-pyridylamine with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage . The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent

    Temperature: Room temperature to slightly elevated temperatures

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing, and maintaining stringent quality control measures to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl N-(5-bromo-6-methylpyridin-2-yl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyridine ring and the trifluoroethyl group.

    Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium-based catalysts for cross-coupling reactions), solvents (e.g., ethanol, toluene)

    Oxidation and Reduction: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride)

    Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures

Major Products Formed

    Substitution Reactions: Various substituted pyridine derivatives

    Oxidation and Reduction: Oxidized or reduced forms of the original compound

    Hydrolysis: 5-bromo-6-methyl-2-pyridylamine and 2,2,2-trifluoroethanol

Scientific Research Applications

2,2,2-Trifluoroethyl N-(5-bromo-6-methylpyridin-2-yl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl N-(5-bromo-6-methylpyridin-2-yl)carbamate is not extensively documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The trifluoroethyl group and the bromine atom may play crucial roles in enhancing the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoroethyl N-(2-pyridyl)carbamate
  • 2,2,2-Trifluoroethyl N-(4-bromo-2-pyridyl)carbamate
  • 2,2,2-Trifluoroethyl N-(6-methyl-2-pyridyl)carbamate

Uniqueness

2,2,2-Trifluoroethyl N-(5-bromo-6-methylpyridin-2-yl)carbamate is unique due to the specific combination of functional groups attached to the pyridine ring. The presence of both a bromine atom and a methyl group at specific positions on the ring, along with the trifluoroethyl carbamate moiety, imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(5-bromo-6-methylpyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3N2O2/c1-5-6(10)2-3-7(14-5)15-8(16)17-4-9(11,12)13/h2-3H,4H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRRNVVPCJILIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)OCC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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